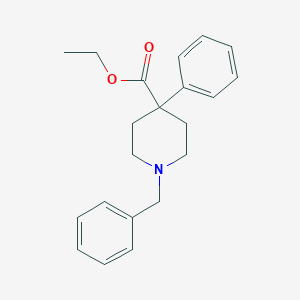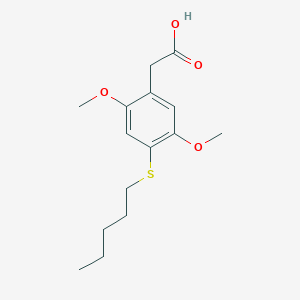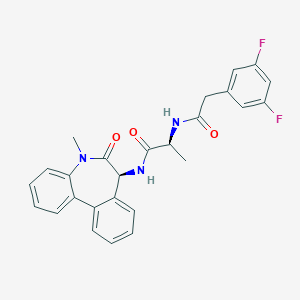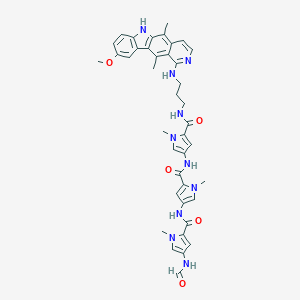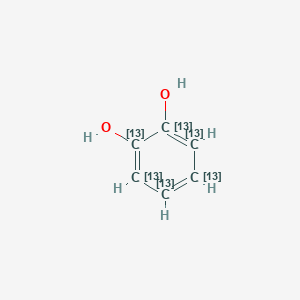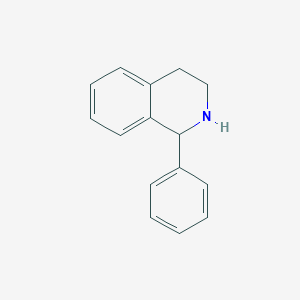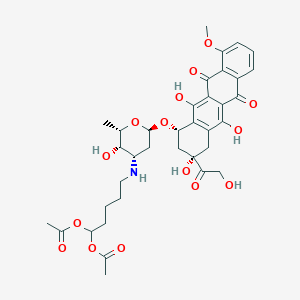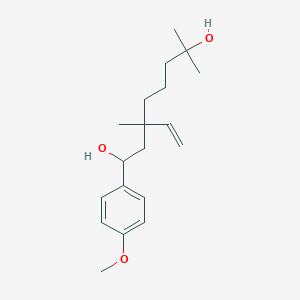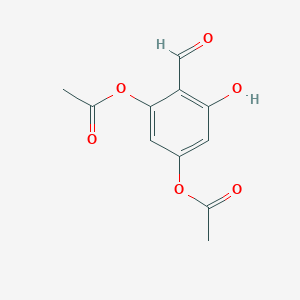
2,4-Diacetoxy-6-hydroxybenzaldehyde
概要
説明
2,4-Diacetoxy-6-hydroxybenzaldehyde is a chemical compound that can be derived from 2,4-dihydroxybenzaldehyde, which is known for its role as a ligand in the synthesis of Salen catalysts. Salen catalysts are significant in various chemical reactions, including oxidation and reduction processes. The selective alkylation of 2,4-dihydroxybenzaldehyde is a critical step in modifying the ligand properties and creating novel Salen ligands with potentially enhanced catalytic activities .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-6-methylbenzaldehyde, involves multiple steps, including protection of hydroxyl groups, blocking active sites through silylation, formylation, and deprotection . Although the synthesis of 2,4-Diacetoxy-6-hydroxybenzaldehyde is not explicitly detailed in the provided papers, it likely follows a similar multi-step synthetic route. The process would involve the acetoxylation of the hydroxyl groups on the 2,4-dihydroxybenzaldehyde to introduce acetoxy functional groups, followed by careful control of reaction conditions to maintain the hydroxy group on the sixth position.
Molecular Structure Analysis
The molecular structure of 2,4-Diacetoxy-6-hydroxybenzaldehyde would consist of a benzene ring with two acetoxy groups at the 2 and 4 positions and a hydroxy group at the 6 position. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules, especially in the context of ligand-catalyst interactions .
Chemical Reactions Analysis
While the specific chemical reactions involving 2,4-Diacetoxy-6-hydroxybenzaldehyde are not described in the provided papers, the compound's structure suggests it could participate in various organic reactions. Its aldehyde group could be involved in nucleophilic addition reactions, and the acetoxy groups could be subject to hydrolysis under certain conditions. The compound's ability to act as a ligand could also enable it to form complexes with metals, which is fundamental in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Diacetoxy-6-hydroxybenzaldehyde would be influenced by its functional groups. The acetoxy groups would make the compound more lipophilic compared to its dihydroxy precursor, potentially affecting its solubility in organic solvents. The hydroxy group could form hydrogen bonds, impacting the compound's boiling point and melting point. The aldehyde group would contribute to the compound's reactivity, particularly in condensation reactions .
科学的研究の応用
Catalytic Applications
2,4-Diacetoxy-6-hydroxybenzaldehyde and its derivatives find application in catalysis. A study by Jiang et al. (2014) developed a method for the transformation of 4-hydroxybenzaldehydes into various aromatic carbonyl compounds using Cu(OAc)2 catalysis. This method is environmentally benign and has significant pharmaceutical importance (Jiang et al., 2014).
Solubility and Thermodynamics
The solubility of 4-hydroxybenzaldehyde in various solvents has been explored by Wang et al. (2017). This research is crucial for understanding the purification process and optimization conditions for the bromination process of 4-hydroxybenzaldehyde (Wang et al., 2017).
Flame Retardant Applications
Research by Sun and Yao (2011) synthesized novel phosphorus-containing flame retardants, including derivatives of 4-hydroxybenzaldehyde, highlighting its potential in enhancing fire resistance in materials (Sun & Yao, 2011).
Multicomponent Reactions
Salicylaldehydes, like 4-hydroxybenzaldehyde, are key chemicals in multicomponent reactions (MCRs), particularly in the synthesis of heterocycles. This application is significant in pharmaceutical production, as outlined by Heravi et al. (2018) (Heravi et al., 2018).
Synthesis of Complex Compounds
The ability to form complexes with metals, as shown in the synthesis of various metal complexes by Sibous et al. (2010), demonstrates its utility in creating new materials with potentially unique properties (Sibous et al., 2010).
Biosynthesis Applications
4-Hydroxybenzaldehyde, a related compound, has been used in biosynthetic processes. Zhu et al. (2022) demonstrated its use in the biosynthesis of organic synthesis intermediates, highlighting the potential of 2,4-Diacetoxy-6-hydroxybenzaldehyde in similar applications (Zhu et al., 2022).
Environmental and Analytical Applications
The modification of silica disks with derivatives of 4-hydroxybenzaldehyde for the preconcentration of copper ions, as researched by Fathi and Yaftian (2009), showcases its potential in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).
Safety And Hazards
特性
IUPAC Name |
(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYROKRCRZRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetoxy-6-hydroxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


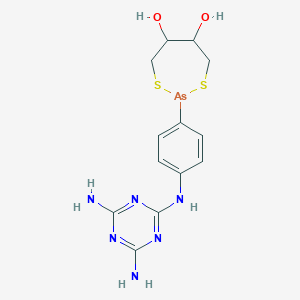
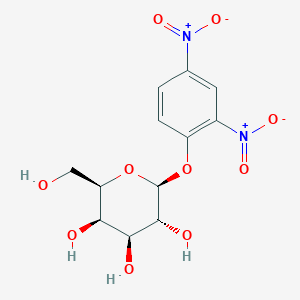


![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
